molecular formula C15H17ClFN3O3S B2386134 3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1706288-11-0

3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2386134
CAS No.: 1706288-11-0
M. Wt: 373.83
InChI Key: KKRBYQMPTLWNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical reagent designed for research applications. This compound is built on a pyrazole core, a five-membered heterocycle recognized as a pharmacologically important active scaffold present in a wide range of therapeutic agents . The molecular structure incorporates a benzenesulfonamide group, a common motif in medicinal chemistry, which is further functionalized with chloro and fluoro substituents that can influence the molecule's electronic properties, metabolic stability, and binding affinity. The tetrahydro-2H-pyran-4-yl)methyl group attached to the pyrazole nitrogen serves as a versatile heterocyclic spacer, potentially enhancing the compound's solubility and directing its three-dimensional conformation. Pyrazole derivatives are a significant area of investigation in scientific literature and have been reported to display diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant actions, making them valuable tools for probing biological systems . Researchers may find this compound particularly useful in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or for screening against novel biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O3S/c16-14-7-13(1-2-15(14)17)24(21,22)19-12-8-18-20(10-12)9-11-3-5-23-6-4-11/h1-2,7-8,10-11,19H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRBYQMPTLWNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a sulfonamide group and a tetrahydro-pyran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H17ClFN3O3S
  • Molecular Weight : 373.8 g/mol
  • CAS Number : 1706288-11-0

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

1. Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs have shown significant anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism of Action
Compound A<10Apoptosis induction
Compound B15Cell cycle arrest

2. Antimicrobial Activity

The presence of halogen atoms (chlorine and fluorine) in the structure has been associated with enhanced antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

3. Enzyme Inhibition

Compounds with sulfonamide groups are known to act as inhibitors of various enzymes, particularly carbonic anhydrases and certain kinases. The specific interactions of this compound with target enzymes need further investigation to elucidate its potential as an enzyme inhibitor.

The biological activity of this compound can be attributed to several mechanisms:

a. Interaction with Protein Targets

Molecular docking studies could reveal binding affinities and interactions with specific proteins involved in cancer progression or microbial resistance.

b. Induction of Apoptosis

Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

c. Modulation of Signaling Pathways

The compound may influence signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

Recent studies have highlighted the potential applications of sulfonamide derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study evaluated a series of benzenesulfonamide derivatives for their anticancer activity against various cell lines, demonstrating that modifications at the para position significantly enhanced potency.
  • Antimicrobial Screening : Another study screened a library of sulfonamide derivatives against common bacterial strains, revealing promising results for compounds similar to the one discussed.

Comparison with Similar Compounds

4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide

  • Structural Features : Shares the benzenesulfonamide-pyrazole core.
  • Key Differences :
    • The benzene ring is substituted with a methyl group (vs. Cl/F in the target compound).
    • Pyrazole 1-position substituent: 3-(trifluoromethyl)benzyl (lipophilic, bulky) vs. THP-methyl (moderately polar, cyclic ether).
  • Implications :
    • The trifluoromethyl group may increase lipophilicity and metabolic resistance but reduce aqueous solubility compared to the THP group.
    • Methyl substitution on benzene may lower electronic effects compared to electron-withdrawing Cl/F .

2-{2-[5-(4-Fluorophenyl)-1-(Tetrahydro-2H-Pyran-4-ylMethyl)-1H-Pyrazol-4-yl]-1,3-Thiazol-4-yl}-N-(Tetrahydro-2H-Pyran-4-ylMethyl)Acetamide

  • Structural Features : Shares the THP-methyl-substituted pyrazole.
  • Key Differences :
    • The pyrazole is part of a thiazole-acetamide scaffold (vs. benzenesulfonamide).
    • Additional 4-fluorophenyl and THP-methyl groups on the thiazole ring.
  • Implications: The THP-methyl group may serve a similar role in both compounds, such as improving solubility or target binding.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-MethylBenzenesulfonamide

  • Structural Features : Shares the benzenesulfonamide group.
  • Key Differences :
    • Pyrazole fused with pyrimidine (pyrazolo[3,4-d]pyrimidine core) vs. simple pyrazole.
    • Chromen-2-yl substituent introduces a planar, aromatic system with fluorine and fluorophenyl groups.
  • Physical Data :
    • Melting Point: 175–178°C; Mass: 589.1 (M⁺+1).
  • Implications: The fused heterocycle may enhance binding to ATP pockets in kinases. Chromenone moiety could confer fluorescence or alter pharmacokinetics .

N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide

  • Structural Features : Shares the sulfonamide-pyrazole scaffold.
  • Key Differences: Pyrazole 1-position substituent: 3-chlorophenoxymethyl (aromatic, polar) vs. THP-methyl. Dual pyrazole system with ethyl substitution.
  • Implications: The phenoxymethyl group may increase steric hindrance compared to THP-methyl. Ethyl substitution on the second pyrazole could modulate metabolic stability .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.8–8.2 ppm for sulfonamide groups) .
  • LC-MS : To verify molecular weight and monitor reaction progress (e.g., [M+H]⁺ peaks matching calculated values) .
  • Elemental Analysis : Confirming C, H, N, S, and halogen content .

Basic: How do electron-withdrawing substituents (Cl, F, CF₃) influence the compound’s reactivity?

Methodological Answer:
The chlorine and fluorine atoms on the benzene ring, along with the trifluoromethyl group (if present), enhance electrophilic substitution resistance and modulate solubility:

  • Electronic Effects : Chlorine and fluorine withdraw electron density via inductive effects, directing further substitutions to meta/para positions .
  • Bioavailability : The trifluoromethyl group improves lipophilicity and metabolic stability, as seen in analogs like 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide .
  • Synthetic Adjustments : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during sulfonamide formation .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms streamline synthesis:

  • Transition State Analysis : Predict energy barriers for key steps (e.g., alkylation or sulfonamide coupling) to identify rate-limiting stages .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction yields .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structural modifications .

Q. Example Workflow :

Use Gaussian or ORCA for DFT calculations on intermediates.

Apply ICReDD’s reaction path search methods to narrow experimental conditions .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature NMR : Identify conformational exchange (e.g., restricted rotation in sulfonamide groups) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • High-Resolution MS : Rule out isotopic or adduct interference in mass data .

Case Study : In , LC-MS confirmed intermediates despite low yields (29%), while ¹H NMR resolved regioisomeric impurities .

Advanced: What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Protection/Deprotection : Use Boc groups for amine protection during pyrazole alkylation (e.g., Boc₂O/Et₃N in DMF) .
  • Catalyst Screening : Test palladium catalysts (Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (XPhos vs. SPhos) for coupling efficiency .
  • Purification : Employ flash chromatography (silica gel) or preparative HPLC for intermediates prone to degradation .

Q. Optimization Table :

StepParameterOptimal ConditionYield Improvement
AlkylationCatalystPd₂(dba)₃/XPhos70% → 88%
Sulfonamide CouplingSolventDMF → THFPurity >95%

Advanced: Designing analogs for structure-activity relationship (SAR) studies: Which substituents are most impactful?

Methodological Answer:
Focus on regions modulating target binding and pharmacokinetics:

  • Pyrazole Substitution : Replace the tetrahydro-2H-pyran group with piperidine or morpholine to assess steric effects .
  • Sulfonamide Modifications : Introduce methyl or ethyl groups on the nitrogen to alter hydrogen-bonding capacity .
  • Halogen Swapping : Replace chlorine with bromine to evaluate hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.